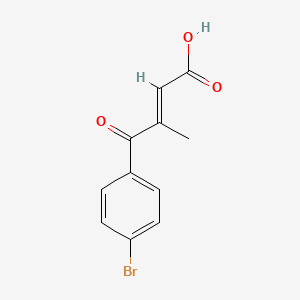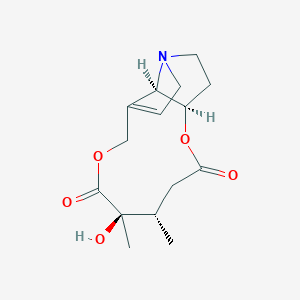
2-Cyano-3-(p-tolyl)acrylamide
説明
Synthesis Analysis
The synthesis of 2-cyano-3-(p-tolyl)acrylamide involves the condensation of cyanoacrylamide derivatives with different active methylene compounds in the presence of piperidine as a basic catalyst . The reaction of cyanoacrylamide derivatives with bi-nucleophiles like hydrazine hydrate and thiosemicarbazide also leads to the formation of this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a cyano group (-CN), an acrylamide group (-C=O-NH2), and a p-tolyl group (a methyl-substituted phenyl group). The compound forms a dimeric interaction of hydrogen bonds between carbonyl oxygens and amide hydrogens .科学的研究の応用
Corrosion Inhibition
2-Cyanoacrylamide derivatives, including 2-cyano-3-(p-tolyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors. For instance, Abu-Rayyan et al. (2022) investigated synthetic acrylamide derivatives for corrosion inhibition in nitric acid solutions of copper. They found that these compounds are effective in reducing corrosion, acting as mixed-type inhibitors and aligning with the Langmuir isotherm for adsorption on copper (Abu-Rayyan et al., 2022).
Optical and Luminescence Properties
The optical properties of 3-aryl-2-cyano acrylamide derivatives have been explored due to their distinct stacking modes affecting luminescence. Song et al. (2015) synthesized simple derivatives that exhibited different optical properties and luminescence upon mechanical grinding, indicating potential applications in materials science (Song et al., 2015).
Synthesis and Characterization in Organic Chemistry
In organic chemistry, the synthesis and characterization of compounds like this compound are crucial. Yokoyama et al. (1986) worked on preparing 1,3-selenazin-4-ones using 2-cyano-3-hydroselenoacrylamide, showcasing the versatility of cyanoacrylamide compounds in synthesizing heterocyclic structures (Yokoyama et al., 1986).
Agricultural Applications
There is also interest in the agricultural sector. Wang et al. (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, including this compound, demonstrating good herbicidal activities, indicating potential use as novel herbicides (Wang et al., 2004).
Biomedical Research
In the biomedical field, derivatives of this compound have been synthesized and evaluated for various biological activities. Liu et al. (1999) designed and synthesized substituted derivatives showing good inhibitory activity in biological assays, highlighting the pharmaceutical potential of these compounds (Liu et al., 1999).
作用機序
Target of Action
It has been observed that similar acrylamide-derived compounds have shown modulatory effects on members of the cys-loop transmitter-gated ion channel family, including the mammalian gaba a receptor .
Mode of Action
It has been observed that similar compounds show fluorescence properties due to the formation of a dimeric interaction of hydrogen bonds between carbonyl oxygens and amide hydrogens . This suggests that 2-Cyano-3-(p-tolyl)acrylamide may interact with its targets through hydrogen bonding, leading to changes in the target’s function .
Biochemical Pathways
Given its potential interaction with the gaba a receptor , it may influence neurotransmission pathways.
Result of Action
Similar compounds have been observed to have concurrent potentiating and inhibitory effects that can be isolated and observed under appropriate recording conditions . This suggests that this compound may have similar effects.
Action Environment
It has been observed that the equilibrium between the two tautomers of similar compounds can be tuned by the judicious choice of electron-donating or-withdrawing substituents . This suggests that the compound’s action may be influenced by the chemical environment.
特性
IUPAC Name |
(E)-2-cyano-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKITYBHTVPXXMR-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(4-chloro-3-methyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B3037574.png)
![1-(4-chlorobenzyl)-3-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B3037575.png)
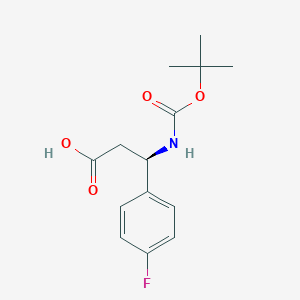

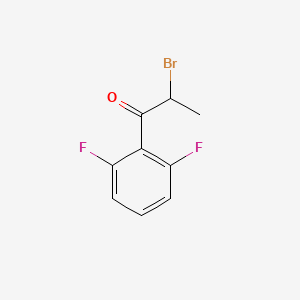
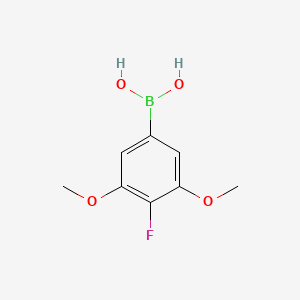
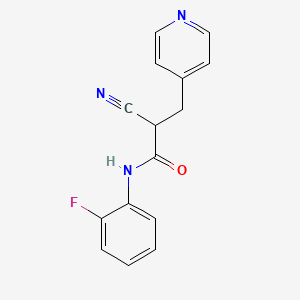
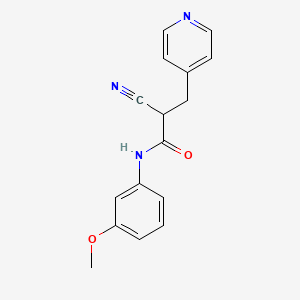
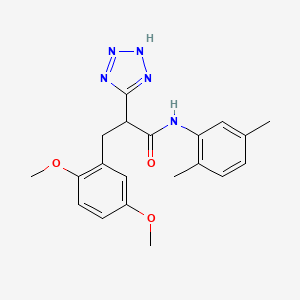

![3-amino-N-(3,4-dimethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037591.png)
